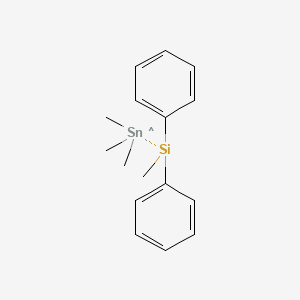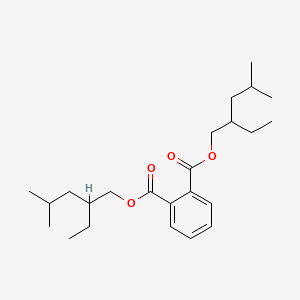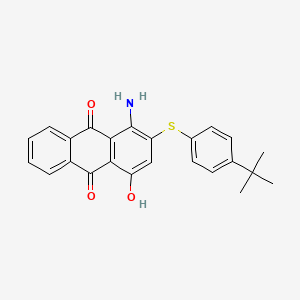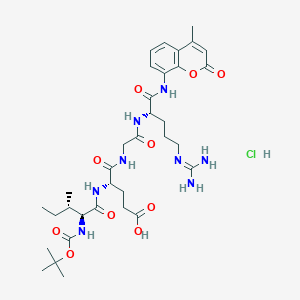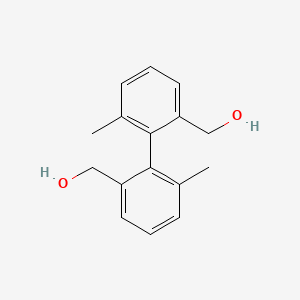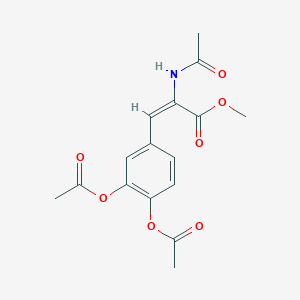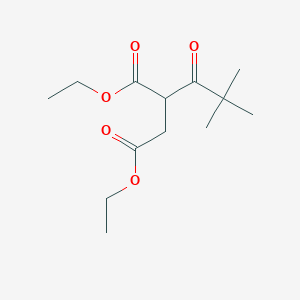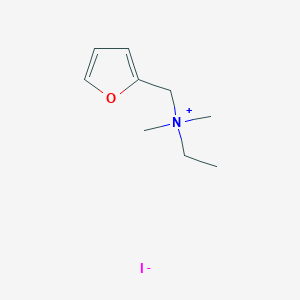
Dimethylethylfurfurylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylethylfurfurylammonium iodide is a quaternary ammonium compound with the molecular formula C₉H₁₆NOI It is known for its unique structure, which includes a furfuryl group attached to the ammonium ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethylethylfurfurylammonium iodide typically involves the reaction of dimethylethylamine with furfuryl iodide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{OCH}_2\text{I} + \text{C}_2\text{H}_5\text{N(CH}_3)_2 \rightarrow \text{C}_5\text{H}_4\text{OCH}_2\text{N(CH}_3)_2\text{C}_2\text{H}_5\text{I} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation.
化学反応の分析
Types of Reactions: Dimethylethylfurfurylammonium iodide undergoes various chemical reactions, including:
Oxidation: The furfuryl group can be oxidized to form furfural or furfuryl alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Furfural, furfuryl alcohol.
Reduction: Dimethylethylamine.
Substitution: Corresponding substituted ammonium compounds.
科学的研究の応用
Dimethylethylfurfurylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of ionic liquids and as a stabilizer in certain polymer formulations.
作用機序
The mechanism of action of dimethylethylfurfurylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and ion transport interference.
類似化合物との比較
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Dimethylbenzylammonium iodide
Comparison: Dimethylethylfurfurylammonium iodide is unique due to the presence of the furfuryl group, which imparts specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. This makes it more effective in certain applications compared to its counterparts.
特性
CAS番号 |
37642-90-3 |
|---|---|
分子式 |
C9H16INO |
分子量 |
281.13 g/mol |
IUPAC名 |
ethyl-(furan-2-ylmethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C9H16NO.HI/c1-4-10(2,3)8-9-6-5-7-11-9;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
AJKRMUMVYNIEOR-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(C)CC1=CC=CO1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
